

Spectroscopic and Synthetic Profile of Fmoc-N-Me-Val-OH: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-N-Me-Val-OH*

Cat. No.: *B557320*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (**Fmoc-N-Me-Val-OH**). This N-methylated amino acid derivative is a critical building block in peptide synthesis, offering enhanced enzymatic stability and conformational control to the resulting peptides. This document is intended to serve as a valuable resource for researchers in peptide chemistry and drug development.

Core Spectroscopic Data

While specific experimental spectra for **Fmoc-N-Me-Val-OH** are not readily available in the public domain, the following tables summarize the expected and reported spectroscopic characteristics based on the compound's structure and data from similar N-Fmoc protected and N-methylated amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Expected)

¹H NMR (Typical Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	2H	Fmoc-H4, H5
7.60	d	2H	Fmoc-H1, H8
7.40	t	2H	Fmoc-H2, H7
7.32	t	2H	Fmoc-H3, H6
4.50 - 4.30	m	3H	Fmoc-CH ₂ , Fmoc-CH
4.10	d	1H	α -CH
2.85	s	3H	N-CH ₃
2.20	m	1H	β -CH
1.05	d	3H	γ -CH ₃
0.95	d	3H	γ' -CH ₃
10.0 - 12.0	br s	1H	COOH

¹³C NMR (Typical Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
175.0	COOH
156.5	N-COO (Fmoc)
143.8	Fmoc C (quaternary)
141.3	Fmoc C (quaternary)
127.8	Fmoc CH
127.1	Fmoc CH
125.1	Fmoc CH
120.0	Fmoc CH
67.5	Fmoc-CH ₂
65.0	α -C
47.2	Fmoc-CH
31.5	N-CH ₃
30.0	β -C
19.5	γ -C
18.5	γ' -C

Table 2: Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3060-3040	Medium	C-H stretch (Aromatic)
2960-2870	Medium	C-H stretch (Aliphatic)
1740-1700	Strong	C=O stretch (Carboxylic Acid Dimer)
1720-1680	Strong	C=O stretch (Urethane, Fmoc)
1450, 1380	Medium	C-H bend (Aliphatic)
1250-1050	Strong	C-O stretch
760-740	Strong	C-H out-of-plane bend (Aromatic)

Table 3: Mass Spectrometry (MS) Data

Technique	[M+H] ⁺ (Calculated)	[M+Na] ⁺ (Calculated)
Electrospray Ionization (ESI)	354.1649	376.1468

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of **Fmoc-N-Me-Val-OH**.

Synthesis of Fmoc-N-Me-Val-OH

A common method for the N-methylation of Fmoc-amino acids is the solid-phase method using a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.^[1]

- **Resin Loading:** Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM). Add a solution of Fmoc-Val-OH and N,N-diisopropylethylamine (DIPEA) in DCM to the resin and agitate. After completion, wash the resin with DCM and methanol and dry under vacuum.

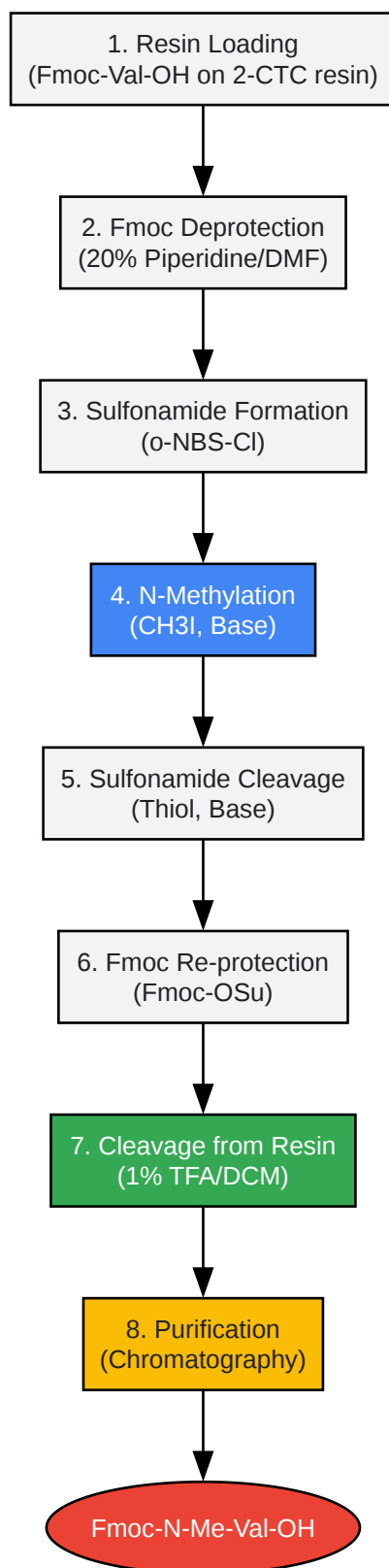
- **Fmoc Deprotection:** Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
- **Sulfonamide Formation:** React the free amino group on the resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine in DMF.
- **N-Methylation:** Treat the sulfonated resin with a methylating agent such as methyl iodide or dimethyl sulfate and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.^[2]
- **Sulfonamide Cleavage:** Remove the o-NBS group using a solution of a thiol (e.g., thiophenol) and a base (e.g., DBU) in DMF.
- **Fmoc Re-protection:** Re-introduce the Fmoc group by reacting the N-methylated amino acid on the resin with Fmoc-OSu in the presence of a base like DIPEA in DMF.
- **Cleavage from Resin:** Cleave the final product from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.^[1]
- **Purification:** Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

- **NMR Spectroscopy:** Dissolve a sample of the purified **Fmoc-N-Me-Val-OH** in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **IR Spectroscopy:** Obtain the infrared spectrum of the solid sample using an ATR-FTIR spectrometer.
- **Mass Spectrometry:** Analyze a dilute solution of the compound using an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight.

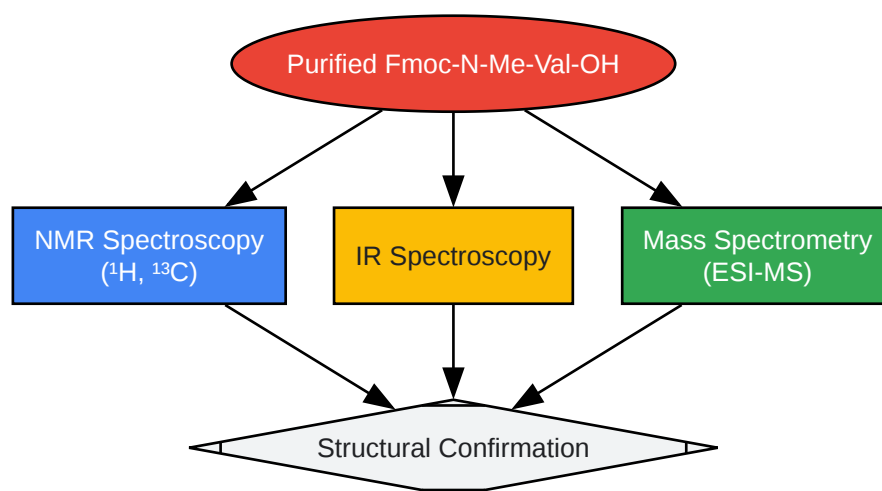
Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of **Fmoc-N-Me-Val-OH**.



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Caption: Solid-phase synthesis workflow for **Fmoc-N-Me-Val-OH**.



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Caption: Spectroscopic characterization workflow for **Fmoc-N-Me-Val-OH**.

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References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. pubs.acs.org [pubs.acs.org]
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